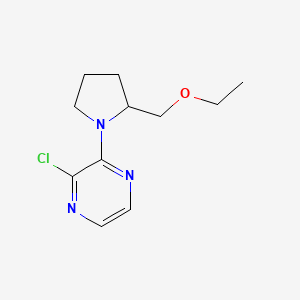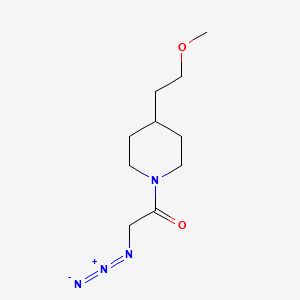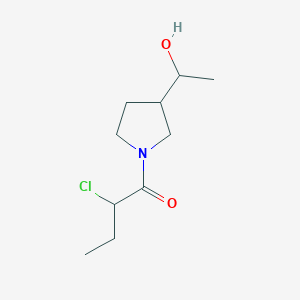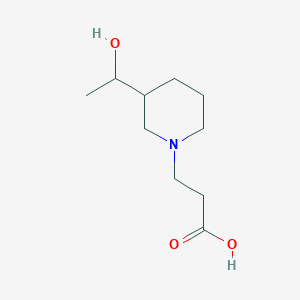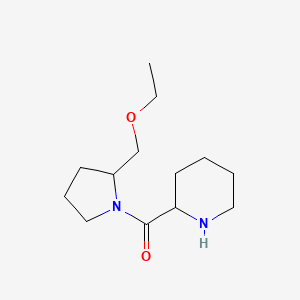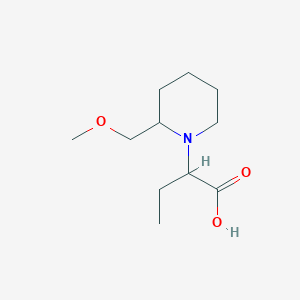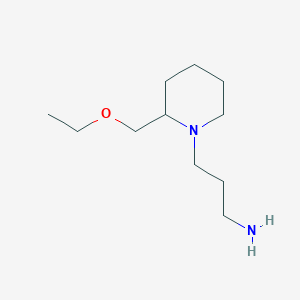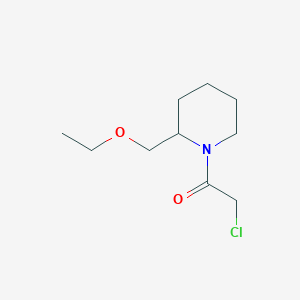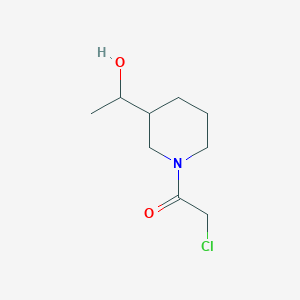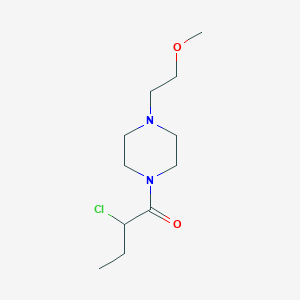
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one, or 2C-B, is a designer drug that is a synthetic derivative of mescaline and is classified as a phenethylamine. It is a hallucinogen that has been used in scientific research and is gaining popularity as a recreational drug. It has a wide range of effects, including auditory and visual hallucinations, increased heart rate, and changes in mood and perception.
Applications De Recherche Scientifique
Antimicrobial Applications
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one and its related compounds have shown potential in antimicrobial applications. A study by Jallapally et al. (2014) on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which share a similar structural framework, demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).
Pharmacological Evaluation
In pharmacological research, derivatives of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one have been evaluated for various therapeutic potentials. Kumar et al. (2017) synthesized novel derivatives for potential use in treating depression and anxiety, indicating the compound's versatility in pharmacological applications (Kumar et al., 2017).
Antioxidant Activity
The antioxidant properties of related compounds were explored by Mallesha et al. (2014). They found that 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives exhibited significant antioxidant activity, suggesting potential health benefits of these compounds (Mallesha et al., 2014).
Crystal Structure Analysis
Structural analysis of similar compounds has been a focus in scientific research. For instance, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, which is essential for understanding the physical and chemical properties of these molecules (Kumara et al., 2017).
Antifungal and Antidiabetic Research
The antifungal and antidiabetic potentials of related compounds have also been explored. Upadhayaya et al. (2004) synthesized compounds with significant antifungal activity against a variety of fungal cultures, suggesting their use in treating fungal infections (Upadhayaya et al., 2004). Additionally, Devine et al. (2020) studied the antidiabetic potential of an aryl piperazine compound, indicating its therapeutic relevance in diabetes management (Devine et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one interacts with its target, the alpha1-adrenergic receptor, resulting in changes in the receptor’s activity. The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. In silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the activity of these receptors, potentially affecting various neurological conditions .
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-10(12)11(15)14-6-4-13(5-7-14)8-9-16-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQGIKPVBFREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




